9-Iodo-9-phenyl-9H-fluorene 9-Iodo-9-phenyl-9H-fluorene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17601839
InChI: InChI=1S/C19H13I/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
SMILES:
Molecular Formula: C19H13I
Molecular Weight: 368.2 g/mol

9-Iodo-9-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC17601839

Molecular Formula: C19H13I

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

9-Iodo-9-phenyl-9H-fluorene -

Specification

Molecular Formula C19H13I
Molecular Weight 368.2 g/mol
IUPAC Name 9-iodo-9-phenylfluorene
Standard InChI InChI=1S/C19H13I/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Standard InChI Key BQCJTUQTLMXSLU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

9-Iodo-9-phenyl-9H-fluorene consists of a fluorene core—a bicyclic structure comprising two benzene rings fused via a five-membered ring—with iodine and phenyl groups attached to the central carbon (C9). The iodine atom introduces significant steric bulk and polarizability, while the phenyl group enhances aromatic conjugation. The IUPAC name for this compound is 9-iodo-9-phenyl-9H-fluorene, and its CAS Registry Number is 64421-01-8 .

Key Identifiers:

PropertyValue
CAS Number64421-01-8
Molecular FormulaC19H13I\text{C}_{19}\text{H}_{13}\text{I}
Molecular Weight292.11 g/mol
Density1.14 g/cm³ (estimated)
Boiling Point378.7°C (estimated)

The compound’s SMILES notation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)(C4=CC=CC=C4)I, reflecting its bicyclic framework and substituents .

Synthesis and Reaction Pathways

Synthetic Strategies

The preparation of 9-iodo-9-phenyl-9H-fluorene typically involves two sequential steps: (1) synthesis of the 9-phenylfluorene precursor and (2) iodination at the 9-position.

Synthesis of 9-Phenylfluorene

9-Phenylfluorene (CAS 789-24-2) is synthesized via Friedel-Crafts alkylation, where benzene derivatives react with fluorenol or fluorenone in the presence of a Lewis acid catalyst. A representative procedure involves:

  • Reagents: Iron(III) chloride (FeCl3\text{FeCl}_3) in nitromethane.

  • Conditions: Room temperature, 5-minute reaction time.

  • Yield: 96% after column chromatography .

The reaction mechanism proceeds through electrophilic aromatic substitution, with FeCl3\text{FeCl}_3 facilitating the formation of a carbocation intermediate.

Iodination of 9-Phenylfluorene

Iodination is achieved using iodine (I2\text{I}_2) and an oxidizing agent (e.g., iodic acid or hydrogen peroxide) in a halogenation-compatible solvent like chloroform. The iodine atom replaces a hydrogen atom at C9, driven by the electron-rich environment of the fluorene system .

Physicochemical Properties

Thermal Stability

The compound’s estimated boiling point (378.7°C) and flash point (175.6°C) indicate moderate thermal stability, typical of iodinated aromatics.

Applications in Materials Science and Organic Synthesis

Optoelectronic Materials

Fluorene derivatives are widely used in organic light-emitting diodes (OLEDs) and photovoltaic cells. The iodine atom in 9-iodo-9-phenyl-9H-fluorene enhances intersystem crossing, making it a candidate for triplet emitters in OLEDs .

Cross-Coupling Reactions

The iodine substituent serves as a leaving group in Ullmann and Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures for pharmaceuticals and liquid crystals .

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